2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of thiophene rings in the structure enhances its electronic properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves the Stille coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a solvent like toluene or DMF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced benzotriazole derivatives.
Substitution: Formation of halogenated or nitrated benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through various pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of thiophene rings, which facilitate electron delocalization and enhance conductivity
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole: Similar structure but contains a benzothiadiazole core instead of a benzotriazole core.
Poly(2-dodecyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole-alt-4,8-bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene): A copolymer with similar electronic properties.
Uniqueness
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is unique due to its specific combination of benzotriazole and thiophene units, which confer distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C21H15N3S2 |
---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-benzyl-4,7-dithiophen-2-ylbenzotriazole |
InChI |
InChI=1S/C21H15N3S2/c1-2-6-15(7-3-1)14-24-22-20-16(18-8-4-12-25-18)10-11-17(21(20)23-24)19-9-5-13-26-19/h1-13H,14H2 |
InChI-Schlüssel |
HMDUYYVMQYCWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2N=C3C(=CC=C(C3=N2)C4=CC=CS4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.